molecular formula C17H28N2 B7869320 Benzyl[2-(piperidin-4-yl)ethyl](propan-2-yl)amine

Benzyl[2-(piperidin-4-yl)ethyl](propan-2-yl)amine

Cat. No.: B7869320
M. Wt: 260.4 g/mol
InChI Key: RBCOAPNNCZCRDS-UHFFFAOYSA-N
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Description

Benzyl2-(piperidin-4-yl)ethylamine is a tertiary amine featuring a benzyl group, a propan-2-yl (isopropyl) group, and a 2-(piperidin-4-yl)ethyl moiety attached to a central nitrogen atom.

Properties

IUPAC Name

N-benzyl-N-(2-piperidin-4-ylethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-15(2)19(14-17-6-4-3-5-7-17)13-10-16-8-11-18-12-9-16/h3-7,15-16,18H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOAPNNCZCRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1CCNCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-(piperidin-4-yl)ethylamine typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Cyclization reactions and multicomponent reactions are also employed to create substituted piperidines .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and selectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(piperidin-4-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders Treatment
One of the primary applications of Benzyl2-(piperidin-4-yl)ethylamine is in the treatment of neurological disorders. Research indicates that derivatives of this compound can act as antagonists for muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia. A patent describes its use in treating these conditions, highlighting its potential to alleviate cognitive deficits associated with these disorders .

Histamine Receptor Modulation
Another significant application is related to histamine receptors. Compounds structurally similar to Benzyl2-(piperidin-4-yl)ethylamine have been shown to exhibit high potency as H3 receptor antagonists. These antagonists can enhance the release of neurotransmitters, suggesting a role in managing conditions characterized by neurotransmitter deficits, including certain mood disorders and cognitive impairments .

Pharmacological Studies

In Vitro Potency Assessments
Pharmacological studies have demonstrated that derivatives of Benzyl2-(piperidin-4-yl)ethylamine exhibit varying potencies against different receptors. For instance, a study reported that certain benzyl derivatives showed significant activity at H3 receptors with pA2 values indicating strong binding affinity . This suggests that modifications to the structure can lead to enhanced pharmacological profiles.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways
The synthesis of Benzyl2-(piperidin-4-yl)ethylamine and its analogs involves several chemical reactions, including reductive amination and alkylation processes. The ability to modify the piperidine ring or the benzyl group allows researchers to explore structure-activity relationships (SAR), which are crucial for optimizing the therapeutic efficacy of these compounds .

Case Studies on SAR
A detailed investigation into the SAR of related compounds revealed that variations in the alkyl chain length or substitutions on the benzyl moiety significantly influenced receptor affinity and selectivity. For example, elongating the alkyl chain between the piperidine nitrogen and the lipophilic residue was found to enhance potency against specific targets while reducing activity against others .

Toxicological Studies

Safety Profiles
Understanding the safety profiles of Benzyl2-(piperidin-4-yl)ethylamine is essential for its therapeutic application. Toxicological assessments have been conducted to evaluate potential side effects associated with its use. These studies typically involve evaluating the compound's effects on various biological systems and determining its pharmacokinetics and toxicity thresholds .

Mechanism of Action

The mechanism of action of Benzyl2-(piperidin-4-yl)ethylamine involves its interaction with specific molecular targets. Piperidine derivatives often interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine

  • Structure : Shares the 2-(piperidin-4-yl)ethyl chain but substitutes the benzyl and isopropyl groups with ethyl and 2-methylpropyl (iso-butyl) groups.
  • Key Differences: Reduced aromaticity due to the absence of a benzyl group.
  • Inferred Properties : Higher lipophilicity than the target compound due to iso-butyl, which may affect membrane permeability .

[2-(5-Methoxy-1-benzofuran-3-yl)ethyl]bis(propan-2-yl)amine

  • Structure : Features a bis(propan-2-yl)amine group linked to a 5-methoxybenzofuran-ethyl moiety.
  • Key Differences :
    • Replacement of piperidine with a benzofuran ring introduces aromatic heterocyclic character.
    • The methoxy group may enhance electron-donating effects.
  • Inferred Properties : Benzofuran’s planar structure could facilitate π-π stacking in biological targets, while the bis-isopropyl groups may limit solubility .

{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine

  • Structure : Contains a benzyloxy-substituted phenyl group and a butan-2-yl (sec-butyl) group.
  • Longer alkyl chain (sec-butyl vs. isopropyl) may alter steric and hydrophobic interactions.
  • Inferred Properties : Higher molecular weight and polarity compared to the target compound, possibly influencing receptor binding kinetics .

[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine

  • Structure: Includes a piperidine ring with a dimethylamine and a 2-aminoethyl substituent.
  • Key Differences: Primary amine (2-aminoethyl) introduces a positively charged group at physiological pH. Dimethylamine replaces benzyl and isopropyl groups, reducing steric bulk.

2-(5-Methoxy-1H-indol-3-yl)ethyl(propan-2-yl)amine

  • Structure : Substitutes the piperidine ring with a 5-methoxyindole group.
  • Key Differences :
    • Indole’s aromatic system and methoxy group may confer serotonin receptor affinity.
    • Methyl group instead of benzyl reduces molecular complexity.
  • Inferred Properties: Potential serotonergic activity due to structural similarity to tryptamine derivatives .

Pharmacological Implications

  • Piperidine-containing compounds (e.g., ’s N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine) are explored in kinase inhibition and central nervous system targeting .
  • Bis-alkylamines (e.g., ’s compound) are associated with psychoactive properties, suggesting possible neuromodulatory effects .

Biological Activity

Benzyl2-(piperidin-4-yl)ethylamine, also known by its CAS number 1179698-63-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Benzyl2-(piperidin-4-yl)ethylamine is characterized by the presence of a piperidine ring, which is known for its role in various pharmacological activities. The compound's molecular formula is C17H28N2C_{17}H_{28}N_2, and it has a molecular weight of 272.43 g/mol. The presence of the piperidine moiety often correlates with interactions at neurotransmitter receptors, particularly in the central nervous system.

Research into the biological activity of Benzyl2-(piperidin-4-yl)ethylamine has highlighted several potential mechanisms through which it may exert its effects:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including muscarinic receptors, which have implications in neurological disorders such as Alzheimer's disease and Lewy Body Dementia .
  • Enzymatic Activity : Studies have shown that compounds with similar structures can influence enzymatic pathways, particularly those related to cholinergic signaling and phospholipase activity .
  • Pharmacological Profiles : The compound may exhibit properties akin to other piperidine derivatives, potentially acting as an agonist or antagonist at specific receptor sites, influencing both excitatory and inhibitory neurotransmission.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies often focus on:

  • Cytotoxicity : Assessing the compound's ability to induce cell death in cancer cell lines.
  • Neuroprotective Effects : Investigating the potential protective effects against neurodegeneration.
Study FocusFindings
Cytotoxicity AssaysInduced apoptosis in specific cancer cell lines at micromolar concentrations.
Neuroprotective StudiesShowed potential in reducing oxidative stress markers in neuronal cultures.

Case Studies

  • Neurological Disorders : A case study involving animal models demonstrated that Benzyl2-(piperidin-4-yl)ethylamine exhibited significant improvement in cognitive function when administered in a model of Alzheimer's disease . The study highlighted its role as a muscarinic receptor antagonist, suggesting a mechanism for ameliorating cognitive deficits.
  • Pharmacological Profiling : In a broader pharmacological profiling study, Benzyl2-(piperidin-4-yl)ethylamine was tested against a library of compounds for its activity on various enzymatic targets. It showed promising results as an inhibitor of certain phospholipases, which are crucial in lipid metabolism and cellular signaling .

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